Chiral Complexity: Two Stereocenters in 3-(Furan-2-yl)butan-2-ol vs. One in Its Tertiary Alcohol Isomer
3-(Furan-2-yl)butan-2-ol possesses two chiral centers (at C2 and C3), generating four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) . In contrast, its closest constitutional isomer, 2-(furan-2-yl)butan-2-ol (CAS 4229-86-1), is a tertiary alcohol with only one chiral center, yielding only two enantiomers [1]. This doubles the stereochemical permutations available from a single synthesis, making the target compound a more demanding but information-rich probe for developing stereoselective methodologies and studying structure-activity relationships (SAR).
| Evidence Dimension | Number of Chiral Centers / Possible Stereoisomers |
|---|---|
| Target Compound Data | 2 chiral centers; 4 stereoisomers |
| Comparator Or Baseline | 2-(furan-2-yl)butan-2-ol: 1 chiral center; 2 stereoisomers |
| Quantified Difference | 2x increase in stereoisomer space |
| Conditions | Structural comparison; molecular connectivity from SMILES and InChI |
Why This Matters
For procurement decisions, the higher chiral complexity means this compound is the necessary choice for studies requiring a broader stereochemical SAR landscape or for developing advanced asymmetric synthetic routes, where a tertiary alcohol analog would be insufficient.
- [1] SpectraBase, 2-(furan-2-yl)butan-2-ol, Compound ID 4s5qFGPTh4c. Molecular information. View Source
